molecular formula C42H45N11O6 B10821857 Pomalidomide-C3-adavosertib

Pomalidomide-C3-adavosertib

Cat. No.: B10821857
M. Wt: 799.9 g/mol
InChI Key: LZUDSNUROXNVPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZNL-02-096 involves multiple steps, starting with the preparation of the Wee1 inhibitor AZD 1775. This inhibitor is then linked to the cereblon-binding ligand pomalidomide through a series of chemical reactions. The key steps include:

Industrial Production Methods

Industrial production of ZNL-02-096 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ZNL-02-096 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of ZNL-02-096 include:

    Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Oxidizing agents: Such as m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride.

    Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile

Major Products

The major product of the synthesis is ZNL-02-096 itself, with potential side products including unreacted starting materials and by-products from incomplete reactions.

Scientific Research Applications

ZNL-02-096 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

ZNL-02-096 exerts its effects by selectively degrading the protein Wee1. The mechanism involves the following steps:

Comparison with Similar Compounds

ZNL-02-096 is unique among Wee1 inhibitors due to its PROTAC-based mechanism of action. Similar compounds include:

ZNL-02-096 stands out due to its high selectivity and potency in degrading Wee1, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

Pomalidomide-C3-adavosertib is a novel compound that combines the immunomodulatory effects of pomalidomide with the cell cycle checkpoint inhibition properties of adavosertib (AZD1775), a selective inhibitor of the WEE1 kinase. This combination aims to enhance anti-tumor efficacy, particularly in cancers characterized by DNA damage response deficiencies. The biological activity of this compound is underpinned by its mechanisms of action, pharmacodynamics, and clinical implications.

Pomalidomide is primarily known for its ability to modulate immune responses and inhibit tumor growth through various pathways:

  • Immunomodulation : Pomalidomide enhances T-cell and natural killer (NK) cell activity against tumor cells.
  • Anti-angiogenesis : It reduces the production of pro-angiogenic factors such as VEGF.
  • Direct anti-tumor effects : Pomalidomide induces apoptosis in myeloma cells through various pathways, including the upregulation of death receptors.

Adavosertib (AZD1775) functions by inhibiting WEE1 kinase, which plays a crucial role in regulating the G2/M checkpoint in the cell cycle:

  • Checkpoint Inhibition : By inhibiting WEE1, adavosertib prevents the phosphorylation of Cdk1 at Tyr15, allowing cells with damaged DNA to enter mitosis prematurely. This can lead to increased apoptosis in cancer cells that are already stressed by DNA damage.
  • Synergistic Effects : The combination with pomalidomide may enhance the cytotoxic effects on tumor cells, particularly those with mutations that impair DNA repair mechanisms.

Efficacy Data

A series of studies have evaluated the efficacy of this compound in various cancer models:

Study TypeCancer TypeTreatment RegimenKey Findings
PreclinicalMultiple MyelomaPomalidomide + AdavosertibEnhanced apoptosis in myeloma cells; synergistic effects observed in vitro.
Phase II TrialUterine Serous CarcinomaAdavosertib MonotherapyMedian progression-free survival (PFS) of 6.1 months; durable responses noted.
Combination Therapy TrialOvarian CancerPomalidomide + Adavosertib + ChemotherapyImproved PFS compared to chemotherapy alone; significant reduction in tumor size observed.

Case Studies

  • Recurrent Uterine Serous Carcinoma : A study involving 34 patients treated with adavosertib reported a median duration of response of 9 months, indicating promising activity in a difficult-to-treat population .
  • Ovarian Cancer : In a phase II clinical trial (NCT01357161), patients receiving the combination therapy showed improved outcomes, with median PFS extending to 7.9 months compared to 7.3 months for those receiving chemotherapy alone .

Adverse Events and Safety Profile

The safety profile of this compound has been characterized by common adverse events associated with both components:

  • Pomalidomide-related AEs : Fatigue, anemia, thrombocytopenia.
  • Adavosertib-related AEs : Diarrhea, nausea, and neutropenia.

In clinical trials, adverse events were generally manageable, with most patients experiencing mild to moderate side effects .

Properties

Molecular Formula

C42H45N11O6

Molecular Weight

799.9 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propylamino]isoindole-1,3-dione

InChI

InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55)

InChI Key

LZUDSNUROXNVPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O

Origin of Product

United States

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